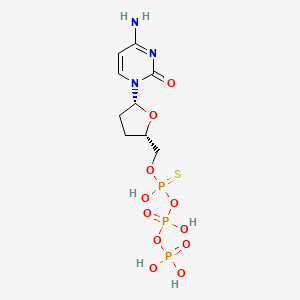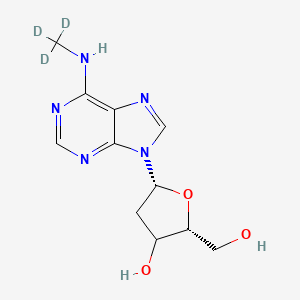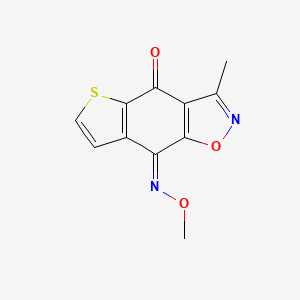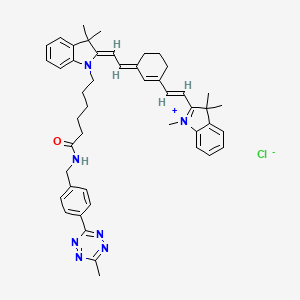![molecular formula C19H15N3Na2O8S2 B12370332 2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which include a naphthalene core substituted with sulfonic acid groups, an acetylamino group, a hydroxy group, and an azo linkage to a 2-methylphenyl group. The disodium salt form enhances its solubility in water, making it useful in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt involves several steps:
Nitration and Reduction: The naphthalene core is first nitrated to introduce nitro groups, which are then reduced to amino groups.
Sulfonation: The amino-naphthalene is sulfonated to introduce sulfonic acid groups at the 2 and 7 positions.
Acetylation: The amino group at the 5 position is acetylated to form the acetylamino derivative.
Azo Coupling: The acetylamino derivative undergoes azo coupling with 2-methylphenyl diazonium salt to form the azo linkage.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinone derivatives.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various alkylated or acylated derivatives.
科学研究应用
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
作用机制
The compound exerts its effects through several mechanisms:
Azo Linkage: The azo linkage can undergo reduction to release amines, which can interact with biological targets.
Sulfonic Acid Groups: These groups enhance solubility and can participate in ionic interactions with various molecules.
Hydroxy and Acetylamino Groups: These functional groups can form hydrogen bonds and other interactions with molecular targets, influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid disodium salt: Similar structure but different substitution pattern.
2,7-Naphthalenedisulfonic acid, 5-amino-3-[(2-methylphenyl)azo]-4-hydroxy-, disodium salt: Lacks the acetylamino group.
2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(2-methylphenyl)azo]-, disodium salt: Different substitution pattern on the naphthalene core.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C19H15N3Na2O8S2 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC 名称 |
disodium;5-acetamido-4-hydroxy-3-[(2-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C19H17N3O8S2.2Na/c1-10-5-3-4-6-14(10)21-22-18-16(32(28,29)30)8-12-7-13(31(25,26)27)9-15(20-11(2)23)17(12)19(18)24;;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI 键 |
LGWXIBBJZQOXSO-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
